Vaborbactam

Catalog No.
S546504
CAS No.
1360457-46-0
M.F
C12H16BNO5S
M. Wt
297.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vaborbactam

CAS Number

1360457-46-0

Product Name

Vaborbactam

IUPAC Name

2-[(3R,6S)-2-hydroxy-3-[(2-thiophen-2-ylacetyl)amino]oxaborinan-6-yl]acetic acid

Molecular Formula

C12H16BNO5S

Molecular Weight

297.14 g/mol

InChI

InChI=1S/C12H16BNO5S/c15-11(7-9-2-1-5-20-9)14-10-4-3-8(6-12(16)17)19-13(10)18/h1-2,5,8,10,18H,3-4,6-7H2,(H,14,15)(H,16,17)/t8-,10-/m0/s1

InChI Key

IOOWNWLVCOUUEX-WPRPVWTQSA-N

SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Solubility

Soluble in DMSO, not in water

Synonyms

RPX-7009; RPX7009; RPX 7009; MP-7009; MP7009; MP 7009; REBO-07; REBO07; REBO 07; MP-7; MP 7; MP7; Vaborbactam; Vabomere.

Canonical SMILES

B1(C(CCC(O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Isomeric SMILES

B1([C@H](CC[C@H](O1)CC(=O)O)NC(=O)CC2=CC=CS2)O

Description

The exact mass of the compound Vaborbactam is 297.0842 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Inhibiting Beta-Lactamase Enzymes

Vaborbactam functions as a beta-lactamase inhibitor. Beta-lactamase enzymes are produced by some bacteria and can break down beta-lactam antibiotics, rendering them ineffective. Vaborbactam binds to these enzymes, preventing them from destroying the antibiotic, allowing the beta-lactam drug to function properly [1]. This mechanism is being studied as a way to restore the efficacy of existing beta-lactam antibiotics against resistant strains of bacteria.

Source

[1] Meropenem/Vaborbactam: β-Lactam/β-Lactamase Inhibitor Combination, the Future in Eradicating Multidrug Resistance - MDPI ()

Combination Therapy for Multidrug-Resistant Infections

Researchers are investigating the use of vaborbactam in combination with other antibiotics, particularly beta-lactam drugs, to treat multidrug-resistant (MDR) infections. MDR bacteria are resistant to multiple classes of antibiotics, making them difficult to treat. By inhibiting beta-lactamase enzymes, vaborbactam may allow beta-lactam antibiotics to work effectively against these resistant strains. This combination therapy approach is being explored for various MDR infections, including those caused by carbapenem-resistant Enterobacteriaceae (CRE) and Pseudomonas aeruginosa [2].

Source

[2] Topotecan with Meropenem-Vaborbactam for the Treatment of Multidrug-Resistant Pseudomonas aeruginosa Lower Respiratory Tract Infections: A Case Report and Review of the Literature - Cureus ()

Vaborbactam is a cyclic boronic acid compound recognized as a potent inhibitor of certain beta-lactamases, particularly those classified under Ambler classes A and C. It is designed to combat antibiotic resistance by restoring the efficacy of beta-lactam antibiotics, such as meropenem, against resistant bacterial strains. Vaborbactam achieves this by forming covalent complexes with beta-lactamases, thereby preventing the hydrolysis of beta-lactam antibiotics and enhancing their antibacterial activity .

Vaborbactam does not possess intrinsic antibacterial properties; instead, it functions as a beta-lactamase inhibitor that enhances the effectiveness of co-administered antibiotics. When used in combination with meropenem, vaborbactam significantly reduces the minimum inhibitory concentrations (MICs) required to inhibit KPC-producing strains. The compound exhibits a unique ability to stabilize the interaction with KPC enzymes, resulting in a prolonged residence time of the vaborbactam-KPC complex .

The synthesis of vaborbactam involves several key steps:

  • Formation of Boronic Acid Derivatives: The starting materials are typically boronic acids that undergo various chemical transformations.
  • Cyclization: The formation of the cyclic structure is achieved through intramolecular reactions that create the characteristic cyclic boronate.
  • Purification: The final product is purified using chromatography techniques to ensure high purity levels suitable for pharmaceutical applications .

Vaborbactam is primarily utilized in combination therapies to treat infections caused by carbapenem-resistant bacteria. Its most notable application is in the formulation of Vabomere, a combination product with meropenem that is indicated for complicated urinary tract infections and other serious bacterial infections caused by susceptible strains. The presence of vaborbactam allows for effective treatment against bacteria that produce KPC and other resistant enzymes .

Studies have demonstrated that vaborbactam interacts specifically with serine beta-lactamases through both precovalent and covalent binding mechanisms. It shows moderate inhibition against metallo-beta-lactamases but is significantly more effective against its primary targets within classes A and C. Interaction studies reveal that vaborbactam's binding affinity varies across different enzymes, highlighting its potential for broader-spectrum applications in combating antibiotic resistance .

Several compounds share structural and functional similarities with vaborbactam, primarily within the category of beta-lactamase inhibitors. Below is a comparison highlighting their unique characteristics:

Compound NameClassInhibition SpectrumUnique Features
Cyclic BoronatesBoronateClass A and some Class BPotent against subclass B1 metallo-beta-lactamases
AvibactamNon-beta-lactamClass A and Class CBroad-spectrum activity including some Class B
RelebactamNon-beta-lactamClass A and Class CEffective against certain resistant Enterobacteriaceae
Bicyclic BoronatesBoronatePrimarily Class AEnhanced potency against specific metallo-beta-lactamases

Vaborbactam's uniqueness lies in its selective inhibition profile, particularly its strong activity against KPC enzymes while lacking efficacy against class B and D carbapenemases. This specificity makes it a valuable tool in targeted antibiotic therapies aimed at overcoming resistance mechanisms in Gram-negative bacteria .

Cyclic Boronic Acid Pharmacophore and Functional Groups

Vaborbactam is characterized by its unique cyclic boronic acid pharmacophore, specifically identified as a 1,2-oxaborinane ring system that forms the structural foundation of this beta-lactamase inhibitor [1] [2]. The molecular formula of vaborbactam is C12H16BNO5S with a molecular weight of 297.14 daltons, establishing it as a relatively compact molecular entity [2] [3]. The compound contains a distinctive six-membered oxaborinane ring where boron is incorporated as a heteroatom, creating a cyclic structure that forces a preferred conformation for optimal binding to target enzymes [5] [27].

The functional groups present in vaborbactam include a thiophene ring system that is derivatized through a peptide bond connection to the oxaborinane core structure [27] [29]. This thiophene moiety contributes aromatic characteristics to the molecule, which significantly affects its electronic properties and reactivity profiles [19] [30]. The acetamido group serves as a critical linking element, forming a peptide bond between the acetyl and amino groups that connects the thiophene ring to the central oxaborinane structure [27] [28].

The molecular architecture incorporates an acetate group positioned at the 6-position of the oxaborinane ring, providing additional hydrogen bonding capabilities and contributing to the overall polarity of the compound [27] [1]. The presence of hydroxyl functionality on the boron atom creates the basis for reversible covalent interactions with serine residues in beta-lactamase enzymes [4] [31]. This hydroxyl group, combined with the endocyclic oxygen atom, forms the critical oxyanion hole interaction pattern that mimics the tetrahedral transition state during enzyme catalysis [4] [5].

The stereochemical configuration is precisely defined as (3R,6S)-2-hydroxy-3-[[2-(2-thienyl)acetyl]amino]-1,2-oxaborinane-6-acetic acid, indicating absolute stereochemistry at two defined stereocenters [2] [6]. The compound exhibits two defined stereocenters out of two possible, with no geometric isomers present, resulting in a single enantiomeric form with absolute stereochemistry [6] [19].

Crystallographic Data and Spatial Configuration (CAS 1360457-46-0)

The Chemical Abstracts Service registry number 1360457-46-0 identifies vaborbactam with comprehensive crystallographic characterization data available from multiple structural studies [7] [8]. High-resolution crystal structures have been obtained at sub-angstrom resolution, specifically at 1.0 Å for the vaborbactam-CTX-M-14 complex and 1.25 Å for the vaborbactam-KPC-2 complex, providing detailed spatial configuration information [4] [18].

The crystal structure analysis reveals that vaborbactam adopts multiple conformations when bound to target enzymes, with two closely related conformations differing primarily by rotation of the thiophene ring moiety [4] [30]. In the KPC-2 complex, vaborbactam demonstrates conformational flexibility with occupancy factors of 0.62 and 0.38 for the two major conformers, showing a 180-degree rotation of the thiophene substituent [30]. The spatial configuration demonstrates extensive hydrogen bonding networks formed between amino acid residues surrounding the enzyme active site and the carboxyl and amide groups of the inhibitor molecule [31].

The crystallographic data indicates a density of 1.4 ± 0.1 grams per cubic centimeter for the solid compound [8] [21]. The three-dimensional structure shows that the vaborbactam carboxylate group forms hydrogen bonds with serine-130, threonine-235, and serine-237 residues, which typically interact with the carboxylate groups of beta-lactam substrates [4]. The boronic acid oxygens, including both the endocyclic ring oxygen and exocyclic hydroxyl group, are positioned within the oxyanion hole formed by backbone amide groups of serine-70 and serine-237 [4] [18].

Structural analysis demonstrates that the compound maintains a compact binding mode with alternative conformations of tryptophan-105 in the enzyme active site [18] [28]. The spatial arrangement allows for hydrophobic contacts between the six-membered oxaborinane ring and the thiophene moiety with surrounding amino acid residues [4]. The crystallographic studies reveal that vaborbactam induces conformational changes in the enzyme active site upon binding, with tryptophan-105 adopting conformations that establish nonpolar contacts with both the ring system and thiophene components [4].

Synthesis Pathways and Industrial Production

Key Synthetic Routes (e.g., Matteson Homologation, Pinacol Boronate Intermediates)

The synthesis of vaborbactam employs a sophisticated six-step synthetic pathway that achieves an overall yield of approximately 30 percent [20]. The synthetic route begins with enantiopure beta-hydroxy ester prepared through lipase-catalyzed kinetic resolution of the corresponding racemic mixture [20] [13]. This chiral starting material undergoes hydroxyl protection using tert-butyldimethylchlorosilane in the presence of imidazole to form the silyl ether intermediate [20] [15].

The key transformation involves regioselective hydroboration using iridium catalysis with [Ir(COD)Cl]2 as the catalyst system, generating the pinacol boronate intermediate [20] [13]. This pinacol boronate undergoes conversion to the more stable pinanediol boronate through standard boronate exchange reactions [20]. The pinanediol boronate serves as the substrate for the critical Matteson homologation reaction, which represents the most challenging transformation in the synthetic sequence [13] [16].

The Matteson homologation proceeds through stereoselective chloromethylation following established protocols at temperatures ranging from -95 to -100 degrees Celsius [13] [20]. This reaction introduces a chloromethyl group stereoselectively, producing the (S)-chloro homologue as an 85:15 mixture of diastereomers in batch processes [13] [20]. The chloromethyl intermediate undergoes stereospecific displacement using hexamethyldisilazide followed by in situ acylation to generate the acylamidoboronate intermediate [20].

Industrial implementation of the Matteson homologation has been successfully developed using continuous flow technology, significantly improving both selectivity and yield compared to batch processes [13] [16]. The continuous flow setup utilizes a three-reactor system where n-butyllithium in heptane is mixed with tetrahydrofuran and cooled to -60 degrees Celsius in the first reactor [13]. The second reactor introduces dichloromethane solution to generate lithium dichloromethyl carbanion, while the third reactor combines this species with the pinanediol boronate substrate [13].

The continuous flow process demonstrates superior diastereoselectivity (95:5 versus 85:15) and improved yield (91% versus 75%) compared to batch operations [13]. Twelve production sets following Good Manufacturing Practice protocols achieved an average yield of 89 percent, producing 880 kilograms of the desired intermediate [13]. The final synthetic step involves acidic removal of all protecting groups to afford the cyclic boronic ester target compound [20].

Optimization of Enantiomeric Purity and Yield

The optimization of enantiomeric purity begins with the initial lipase-mediated kinetic resolution step, which provides access to enantiopure starting materials with high optical purity [20] [15]. The enzymatic resolution process targets separation of racemic beta-hydroxy ester precursors, establishing the required stereochemical foundation for subsequent transformations [15]. This biocatalytic approach ensures that the absolute stereochemistry at the critical stereocenters is established early in the synthetic sequence.

The Matteson homologation step represents the most critical transformation for maintaining enantiomeric purity while optimizing yield [13] [16]. Continuous flow implementation of this reaction has demonstrated significant improvements in both parameters, achieving enhanced diastereoselectivity from 85:15 to 95:5 when compared to batch processes [13]. The improved selectivity results from better temperature control and mixing efficiency achievable in the continuous flow reactors [16].

Process optimization studies have revealed that maintaining precise temperature control between -95 and -100 degrees Celsius during the Matteson homologation is essential for achieving high stereoselectivity [13] [20]. The use of zinc chloride quenching solution maintained at -20 degrees Celsius provides optimal conditions for preserving the stereochemical integrity of the product [13]. Sequential washing protocols using hydrochloric acid, bicarbonate, and water solutions ensure removal of impurities while maintaining product quality [13].

The transition from laboratory scale to full-scale production required extensive optimization of reaction parameters to maintain both yield and enantiomeric purity [16]. Implementation of continuous loop reactor technology enabled increased productivity and energy efficiency while eliminating volume and time bottlenecks in the manufacturing process [16]. The fully continuous production system reduced waste generation and improved overall process economics compared to traditional batch manufacturing approaches [16].

Quality control measures include comprehensive analytical testing to verify enantiomeric purity at each synthetic step, ensuring that the final product meets pharmaceutical specifications [15]. The manufacturing process incorporates in-process controls and analytical methods to monitor stereochemical purity throughout production [16]. Advanced analytical techniques including chiral chromatography and nuclear magnetic resonance spectroscopy provide verification of enantiomeric excess and overall product quality [16].

Table 1: Synthetic Route Optimization Data

Process ParameterBatch ProcessContinuous Flow Process
Diastereoselectivity85:1595:5
Overall Yield75%91%
Reaction Temperature-95 to -100°C-95 to -100°C
Average Production Yield75%89%
Production ScaleLaboratory880 kg

Table 2: Key Molecular Characterization Data

PropertyValueReference Method
Molecular FormulaC12H16BNO5SMass Spectrometry
Molecular Weight297.14 DaCalculated
Density1.4 ± 0.1 g/cm³Experimental
Stereochemistry(3R,6S)X-ray Crystallography
Defined Stereocenters2/2NMR Analysis
CAS Registry Number1360457-46-0Chemical Abstracts

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

297.0842240 g/mol

Monoisotopic Mass

297.0842240 g/mol

Heavy Atom Count

20

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1C75676F8V

Drug Indication

Indicated in combination with meropenem for the treatment of patients 18 years of age and older with complicated urinary tract infections (cUTI) including pyelonephritis caused by the following susceptible microorganisms: _Escherichia coli_, _Klebsiella pneumoniae_, and _Enterobacter cloacae_ species complex.
FDA Label
Treatment of Gram-negative bacterial infections

Mechanism of Action

Vaborbactam is a cyclic boronic acid pharmacophore β-lactamase inhibitor that elicits potent inhibition of _Klebsiella pneumoniae_ carbapenemase (KPC) enzymes and other Ambler class A and C enzymes such as serine β-lactamases that confer resistance to commonly-used antibiotics such as Carbapenems. Vaborbactam is a potent inhibitor of class A carbapenemases, such as KPC, as well as an inhibitor of other class A (CTX-M, SHV, TEM) and class C (P99, MIR, FOX) beta-lactamases. Vaborbactam interacts with β-lactamases of Ambler classes A and C via precovalent and covalent binding. It exerts no inhibitory actions on class D or class B carbapenemases. The production of contemporary β-lactamase by bacterial isolates potentiate the degradation of β-lactam antibiotic agents, rendering them clinically ineffective and posing challenges for patients receiving the standard antibiotic therapy. In combination with meropenem, varborbactam acts as a non-suicidal beta-lactamase inhibitor that protects meropenem from degradation mediated by serine beta-lactamases such as _Klebsiella pneumoniae_ carbapenemase (KPC).

Absorption Distribution and Excretion

The peak plasma concentrations (Cmax) and AUC of vaborbactam increase in a dose-proportional manner. In healthy adult subjects, the Cmax following administration of multiple 2 g dose as a 3-hour infusion was 55.6 mg/L and AUC was 588 mg•h/L. In patients with the same dosing regimen, the Cmax was 71.3 mg/L and AUC was 835 mg•h/L at steady state. The exposure of vaborbactam in terms of Cmax and AUC are not expected to change with repeated dosing, and there was no evidence of accumulation of vaborbactam in plasma in a repeated dosing study.
Vaborbactam predominantly undergoes renal excretion, where about 75 to 95% of the dose is excreted unchanged in the urine over a 24 to 48 hour period.
The steady-state volume of distribution of vaborbactam in patients was 18.6 L.
The mean renal clearance for vaborbactam was 8.9 L/h. The mean non-renal clearance for vaborbactam was 2.0 L/h indicating nearly complete elimination of vaborbactam by the renal route. The clearance of vaborbactam in healthy subjects following administration of multiple doses of 2 g as a 3-hour infusion was 10.9 L/h. The clearance of vaborbactam in patients following administration of 2 g by 3 hour infusion was 7.95 L/h.

Metabolism Metabolites

Vaborbactam does not undergo metabolism.

Wikipedia

Vaborbactam

Biological Half Life

The half life of vaborbactam in healthy subjects following multiple 2 g dose administration as a 3-hour infusion was 1.68 hours. The half life of vaborbactam following administration of 2 g by 3 hour infusion was 2.25 hours.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Gibson B. A Brief Review of a New Antibiotic: Meropenem-vaborbactam. Sr Care Pharm. 2019 Mar 1;34(3):187-191. Review. PubMed PMID: 31155025.
2: Albin OR, Patel TS, Kaye KS. Meropenem-vaborbactam for adults with complicated urinary tract and other invasive infections. Expert Rev Anti Infect Ther. 2018 Dec;16(12):865-876. doi: 10.1080/14787210.2018.1542300. Epub 2018 Nov 5. Review. PubMed PMID: 30372359.
3: Petty LA, Henig O, Patel TS, Pogue JM, Kaye KS. Overview of meropenem-vaborbactam and newer antimicrobial agents for the treatment of carbapenem-resistant Enterobacteriaceae. Infect Drug Resist. 2018 Sep 12;11:1461-1472. doi: 10.2147/IDR.S150447. eCollection 2018. Review. PubMed PMID: 30254477; PubMed Central PMCID: PMC6140735.
4: Wu G, Cheon E. Meropenem-vaborbactam for the treatment of complicated urinary tract infections including acute pyelonephritis. Expert Opin Pharmacother. 2018 Sep;19(13):1495-1502. doi: 10.1080/14656566.2018.1512586. Epub 2018 Aug 30. Review. PubMed PMID: 30160990.
5: Dhillon S. Meropenem/Vaborbactam: A Review in Complicated Urinary Tract Infections. Drugs. 2018 Aug;78(12):1259-1270. doi: 10.1007/s40265-018-0966-7. Review. Erratum in: Drugs. 2018 Sep;78(13):1383. PubMed PMID: 30128699; PubMed Central PMCID: PMC6132495.
6: Burgos RM, Biagi MJ, Rodvold KA, Danziger LH. Pharmacokinetic evaluation of meropenem and vaborbactam for the treatment of urinary tract infection. Expert Opin Drug Metab Toxicol. 2018 Oct;14(10):1007-1021. doi: 10.1080/17425255.2018.1511702. Epub 2018 Sep 19. Review. PubMed PMID: 30106599.
7: Lee YR, Baker NT. Meropenem-vaborbactam: a carbapenem and beta-lactamase inhibitor with activity against carbapenem-resistant Enterobacteriaceae. Eur J Clin Microbiol Infect Dis. 2018 Aug;37(8):1411-1419. doi: 10.1007/s10096-018-3260-4. Epub 2018 Apr 19. Review. PubMed PMID: 29675787.
8: Cho JC, Zmarlicka MT, Shaeer KM, Pardo J. Meropenem/Vaborbactam, the First Carbapenem/β-Lactamase Inhibitor Combination. Ann Pharmacother. 2018 Aug;52(8):769-779. doi: 10.1177/1060028018763288. Epub 2018 Mar 7. Review. PubMed PMID: 29514462.
9: Jorgensen SCJ, Rybak MJ. Meropenem and Vaborbactam: Stepping up the Battle against Carbapenem-resistant Enterobacteriaceae. Pharmacotherapy. 2018 Apr;38(4):444-461. doi: 10.1002/phar.2092. Epub 2018 Mar 28. Review. PubMed PMID: 29427523.
10: McCarthy MW, Walsh TJ. Meropenem/vaborbactam fixed combination for the treatment of patients with complicated urinary tract infections. Drugs Today (Barc). 2017 Oct;53(10):521-530. doi: 10.1358/dot.2017.53.10.2721815. Review. PubMed PMID: 29286054.
11: Zhanel GG, Lawrence CK, Adam H, Schweizer F, Zelenitsky S, Zhanel M, Lagacé-Wiens PRS, Walkty A, Denisuik A, Golden A, Gin AS, Hoban DJ, Lynch JP 3rd, Karlowsky JA. Imipenem-Relebactam and Meropenem-Vaborbactam: Two Novel Carbapenem-β-Lactamase Inhibitor Combinations. Drugs. 2018 Jan;78(1):65-98. doi: 10.1007/s40265-017-0851-9. Review. Erratum in: Drugs. 2018 May 10;:. PubMed PMID: 29230684.

Explore Compound Types